molecular formula C8H10BBrO2 B1519958 (2-(2-Bromoethyl)phenyl)boronic acid CAS No. 850568-82-0

(2-(2-Bromoethyl)phenyl)boronic acid

Cat. No. B1519958
CAS RN: 850568-82-0
M. Wt: 228.88 g/mol
InChI Key: XIPVXKZTNMWBDZ-UHFFFAOYSA-N
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Description

“(2-(2-Bromoethyl)phenyl)boronic acid” is a boronic acid derivative that is widely used in organic synthesis for carbon-carbon bond formation . It can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen .


Synthesis Analysis

In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled using Pd (PPh3)4 . The phenol, pentafluorophenylboronic acid, diphenylphoshinic acid, α,β-unsaturated ketone, and heptane are added to the tube under argon .


Molecular Structure Analysis

The molecular formula of “(2-(2-Bromoethyl)phenyl)boronic acid” is C8H10BBrO2. It has a molecular weight of 228.879 Da .


Chemical Reactions Analysis

“(2-(2-Bromoethyl)phenyl)boronic acid” is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also be used to synthesize boronic acid-functionalized benzyl viologen .


Physical And Chemical Properties Analysis

“(2-(2-Bromoethyl)phenyl)boronic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 359.9±44.0 °C at 760 mmHg, and a flash point of 171.4±28.4 °C .

Scientific Research Applications

Sensing Applications

Boronic acids, including “(2-(2-Bromoethyl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in the study of biological systems and processes.

Protein Manipulation and Modification

Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in the field of biochemistry and molecular biology.

Separation Technologies

Boronic acids, including “(2-(2-Bromoethyl)phenyl)boronic acid”, have been used for electrophoresis of glycated molecules . This allows for the separation and analysis of these molecules, which can be crucial in various research and clinical applications.

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . For example, they have been used in the controlled release of insulin , which can be particularly beneficial in the treatment of conditions such as diabetes.

Glucose Sensing

“(2-(2-Bromoethyl)phenyl)boronic acid” can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . o-BBV finds its application as a chemosensor to sense glucose in aqueous water .

Synthesis of Isoquinoline Derivatives

“(2-(2-Bromoethyl)phenyl)boronic acid” can also be used to synthesize 2-(azidomethyl)phenylboronic acid, which is further employed in the preparation of isoquinoline derivatives . These derivatives have various applications in medicinal chemistry and drug discovery.

Wound Healing and Tumor Targeting

Conjugates of phenylboronic acid have been used in wound healing and tumor targeting . This highlights the potential of “(2-(2-Bromoethyl)phenyl)boronic acid” in biomedical applications, particularly in the field of oncology.

Safety and Hazards

“(2-(2-Bromoethyl)phenyl)boronic acid” is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

“(2-(2-Bromoethyl)phenyl)boronic acid” catalyzes the formation of amide bonds from amines and carboxylic acids. It is used to promote greener amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .

Mechanism of Action

Target of Action

Boronic acids and their derivatives, including phenylboronic acids, are known to interact with various biological targets, particularly proteins and enzymes that contain diol-containing side chains .

Mode of Action

The mode of action of 2-(2-Bromoethyl)phenylboronic acid is likely related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols, a functional group present in many biological molecules . This allows boronic acids to interact with a variety of biological targets. In the context of the Suzuki-Miyaura cross-coupling reaction, 2-(2-Bromoethyl)phenylboronic acid can participate in transmetalation, a process where it transfers its organic group to a palladium (II) complex .

Biochemical Pathways

Boronic acids are known to interact with saccharides, which are key components of many biological pathways . For instance, phenylboronic acid has been used for saccharides detection .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water, and their hydrolysis rate is considerably accelerated at physiological ph .

Result of Action

Boronic acids have been used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Action Environment

The action of 2-(2-Bromoethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the stability of boronic acids and their rate of hydrolysis . Additionally, the presence of diol-containing compounds can influence the compound’s ability to interact with its targets .

properties

IUPAC Name

[2-(2-bromoethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPVXKZTNMWBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CCBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657135
Record name [2-(2-Bromoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850568-82-0
Record name B-[2-(2-Bromoethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(2-Bromoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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